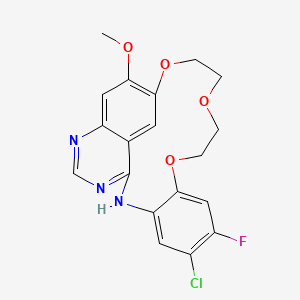

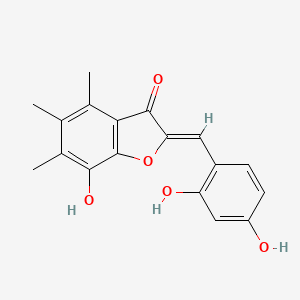

Idh2R140Q-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Idh2R140Q-IN-1 is a selective inhibitor targeting the isocitrate dehydrogenase 2 (IDH2) enzyme with a specific mutation at arginine 140 (R140Q). This mutation is frequently observed in acute myeloid leukemia (AML) and other cancers. The compound is designed to inhibit the aberrant activity of the mutated enzyme, which leads to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), contributing to cancer progression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Idh2R140Q-IN-1 involves structure-based in silico screening and enzymatic assays to identify potent inhibitors. Molecular docking, mutant structure building, and molecular dynamics simulations are employed to investigate the inhibitory mechanism and selectivity . The compound is typically synthesized through a series of chemical reactions involving heterocyclic urea amide formation .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems to streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions: Idh2R140Q-IN-1 primarily undergoes binding interactions with the IDH2 enzyme at the allosteric site within the dimer interface. This binding locks the enzyme’s active sites in open conformations, abolishing its activity to produce 2-hydroxyglutarate .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as heterocyclic urea amides, and the reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency .

Major Products Formed: The major product formed from the reaction of this compound with the IDH2 enzyme is the inhibition of 2-hydroxyglutarate production, leading to reduced proliferation of leukemia cells .

Aplicaciones Científicas De Investigación

Idh2R140Q-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

Idh2R140Q-IN-1 exerts its effects by selectively inhibiting the mutated IDH2 enzyme. The compound binds to the allosteric site within the dimer interface of the enzyme, locking the active sites in open conformations. This prevents the enzyme from converting isocitrate to 2-hydroxyglutarate, thereby reducing the accumulation of the oncometabolite . The inhibition of 2-hydroxyglutarate production leads to the restoration of normal cellular differentiation and reduced proliferation of leukemia cells .

Comparación Con Compuestos Similares

Idh2R140Q-IN-1 is unique in its high selectivity and potency against the IDH2 R140Q mutation. Similar compounds include:

AGI-6780: Another IDH2 inhibitor, but with lower selectivity compared to this compound.

Enasidenib: A clinically approved IDH2 inhibitor with broader activity but less specificity for the R140Q mutation.

This compound stands out due to its high selectivity and efficacy in inhibiting the IDH2 R140Q mutation, making it a promising candidate for further development and clinical application .

Propiedades

Fórmula molecular |

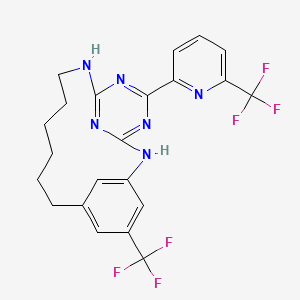

C22H20F6N6 |

|---|---|

Peso molecular |

482.4 g/mol |

Nombre IUPAC |

17-(trifluoromethyl)-5-[6-(trifluoromethyl)pyridin-2-yl]-2,4,6,8,20-pentazatricyclo[13.3.1.13,7]icosa-1(19),3,5,7(20),15,17-hexaene |

InChI |

InChI=1S/C22H20F6N6/c23-21(24,25)14-10-13-6-3-1-2-4-9-29-19-32-18(33-20(34-19)30-15(11-13)12-14)16-7-5-8-17(31-16)22(26,27)28/h5,7-8,10-12H,1-4,6,9H2,(H2,29,30,32,33,34) |

Clave InChI |

UTJJIEVWKZKWEI-UHFFFAOYSA-N |

SMILES canónico |

C1CCCNC2=NC(=NC(=N2)C3=NC(=CC=C3)C(F)(F)F)NC4=CC(=CC(=C4)C(F)(F)F)CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium (5-(3-(3-(((carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-hydroxy-3-methylbenzyl)glycinate](/img/structure/B12400966.png)

![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)

![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)